molecular formula C13H14Br2N2O2 B3310053 1H-Indazole-1-carboxylic acid, 5-bromo-3-(bromomethyl)-, 1,1-dimethylethyl ester CAS No. 944899-46-1

1H-Indazole-1-carboxylic acid, 5-bromo-3-(bromomethyl)-, 1,1-dimethylethyl ester

Cat. No.: B3310053
CAS No.: 944899-46-1
M. Wt: 390.07 g/mol
InChI Key: RNGFAGYQFSGIOV-UHFFFAOYSA-N
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Description

1H-Indazole-1-carboxylic acid, 5-bromo-3-(bromomethyl)-, 1,1-dimethylethyl ester is a brominated derivative of indazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine atoms at the 5th and 3rd positions of the indazole ring, and a tert-butyl ester group at the carboxylic acid position. Indazoles are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1H-indazole-1-carboxylic acid as the starting material.

  • Bromination: The indazole ring is brominated at the 5th position using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).

  • Bromomethylation: The bromomethyl group is introduced at the 3rd position through a reaction with bromomethyl methyl ether in the presence of a strong base like sodium hydride (NaH).

  • Esterification: The carboxylic acid group is then esterified using tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4), to form the tert-butyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, such as converting the bromomethyl group to a carboxylic acid.

  • Reduction: Reduction reactions can be performed to reduce the bromine atoms to hydrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation: 1H-Indazole-1-carboxylic acid, 5-bromo-3-(carboxymethyl)-, 1,1-dimethylethyl ester.

  • Reduction: 1H-Indazole-1-carboxylic acid, 5-bromo-3-(methyl)-, 1,1-dimethylethyl ester.

  • Substitution: Various substituted indazoles depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Investigated for its use in drug discovery and development, particularly in the design of kinase inhibitors.

  • Industry: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if used as a kinase inhibitor, it may bind to the ATP-binding site of the kinase enzyme, preventing its activity. The molecular targets and pathways involved would vary based on the specific application and biological system being studied.

Comparison with Similar Compounds

  • 1H-Indazole-1-carboxylic acid, 5-bromo-3-(hydroxymethyl)-, 1,1-dimethylethyl ester

  • 1H-Indazole-1-carboxylic acid, 5-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester

  • 1H-Indazole-1-carboxylic acid, 5-bromo-3-(fluoromethyl)-, 1,1-dimethylethyl ester

Uniqueness: This compound is unique due to the presence of two bromine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs with different halogens or functional groups.

Properties

IUPAC Name

tert-butyl 5-bromo-3-(bromomethyl)indazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Br2N2O2/c1-13(2,3)19-12(18)17-11-5-4-8(15)6-9(11)10(7-14)16-17/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGFAGYQFSGIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501163456
Record name 1,1-Dimethylethyl 5-bromo-3-(bromomethyl)-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944899-46-1
Record name 1,1-Dimethylethyl 5-bromo-3-(bromomethyl)-1H-indazole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944899-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 5-bromo-3-(bromomethyl)-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Indazole-1-carboxylic acid, 5-bromo-3-(bromomethyl)-, 1,1-dimethylethyl ester
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1H-Indazole-1-carboxylic acid, 5-bromo-3-(bromomethyl)-, 1,1-dimethylethyl ester
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1H-Indazole-1-carboxylic acid, 5-bromo-3-(bromomethyl)-, 1,1-dimethylethyl ester
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1H-Indazole-1-carboxylic acid, 5-bromo-3-(bromomethyl)-, 1,1-dimethylethyl ester
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1H-Indazole-1-carboxylic acid, 5-bromo-3-(bromomethyl)-, 1,1-dimethylethyl ester
Reactant of Route 6
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1H-Indazole-1-carboxylic acid, 5-bromo-3-(bromomethyl)-, 1,1-dimethylethyl ester

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